molecular formula C18H21N3O2S B2653959 butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate CAS No. 334968-16-0

butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate

Cat. No. B2653959
CAS RN: 334968-16-0
M. Wt: 343.45
InChI Key: QAYOOSCGVATEPN-UHFFFAOYSA-N
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Description

“Butyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate” is a chemical compound . The exact properties and applications of this compound are not widely documented in the available literature.

Scientific Research Applications

Chemical Synthesis and Modification

  • Lithiation and Substitution Reactions : The compound and its derivatives are used in lithiation reactions. For example, thieno[2,3-b]pyridine, which shares structural similarity, undergoes lithiation to produce various substituted thieno[2,3-b]pyridines, including those with N-phenylcarbamyl groups (Klemm & Merrill, 1974).

Catalysis and Reaction Mechanisms

  • Oligomerization of Ethylene : Certain derivatives, like those with thienyl groups, affect the catalytic activity of cobalt complexes in ethylene oligomerization (Bianchini et al., 2007).

Polymer Synthesis and Properties

  • Electroactive Polymer Synthesis : Derivatives of pyrrole, such as those involving tert-butyl groups, have been utilized in synthesizing electroactive polymers with potential applications in electrochromics (Koyuncu et al., 2009).

Medicinal Chemistry and Drug Development

  • Antileukemic Activity : Some derivatives have been evaluated for their antileukemic activities, showing promising results comparable to known treatments (Ladurée et al., 1989).

Materials Science

  • Development of Luminescent Materials : Derivatives have been used in the design of luminescent materials with potential applications in data security (Song et al., 2016).

Organometallic Chemistry

  • Synthesis of Functionalized Pyrroles and Thiophenes : Imidazo[1,5-a]pyridine derivatives, similar in structure, have been utilized in efficient synthesis methods for functionalized pyrroles and thiophenes (Cheng et al., 2010).

properties

IUPAC Name

butyl N-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-4-5-10-23-18(22)20-17-15(21-8-6-7-9-21)14-12(2)11-13(3)19-16(14)24-17/h6-9,11H,4-5,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYOOSCGVATEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=C(C2=C(S1)N=C(C=C2C)C)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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